REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([C:12]([NH:14][NH2:15])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH:16](=O)[C:17]1[O:21][CH:20]=[CH:19][CH:18]=1>CO>[OH:1][C:2]1[C:3]([C:12]([NH:14][N:15]=[CH:16][C:17]2[O:21][CH:20]=[CH:19][CH:18]=2)=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1)C(=O)NN
|
Name
|
|
Quantity
|
57.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
in 30 minutes while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
A four neck flask (2 liters) equipped with a thermometer, a reflux condenser and a stirrer
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Type
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ADDITION
|
Details
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was dropwise added
|
Type
|
TEMPERATURE
|
Details
|
After heating
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Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled down to 20° C.
|
Type
|
FILTRATION
|
Details
|
lower, and crystal was filtered off
|
Type
|
WASH
|
Details
|
The crystal was washed with a small amount of methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure, whereby the intended compound (slightly yellow crystal)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1)C(=O)NN=CC=1OC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |